(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S3/c1-2-7-22-14-6-4-12(28(19,24)25)9-16(14)27-18(22)21-17(23)11-3-5-13-15(8-11)26-10-20-13/h2-6,8-10H,1,7H2,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGRKPQXMIXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a thiazole ring and sulfonamide group, suggests a diverse range of therapeutic applications, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's systematic name reflects its unique structural features:
- Thiazole Ring : Known for its role in pharmaceuticals, particularly as antimicrobial and anticancer agents.
- Sulfonamide Group : Commonly associated with antibacterial activity.
- Allyl Group : Enhances the reactivity and potential biological interactions of the compound.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S₃ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-55-3 |
Antimicrobial Activity
Research indicates that compounds with thiazole and sulfonamide functionalities often exhibit significant antimicrobial effects. For instance, derivatives of similar structures have shown promising results against various bacterial strains. The minimal inhibitory concentration (MIC) for related compounds has been documented as low as 50 μg/mL, indicating high efficacy against tested organisms .
Anticancer Properties
The anticancer potential of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide has been supported by studies demonstrating selective cytotoxicity against tumorigenic cell lines. For example, related compounds have shown IC₅₀ values in the range of 28 to 290 ng/mL against specific cancer cell lines . The structural components of this compound may contribute to its ability to inhibit cancer cell proliferation.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound to act as a selective inhibitor for certain enzymes involved in disease processes. Similar compounds have shown effective inhibition against T-cell proliferation with IC₅₀ values reaching as low as 0.004 μM . This suggests that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide could be explored further for immunomodulatory effects.
Synthesis and Testing
A series of experiments have been conducted to synthesize derivatives of this compound through various methodologies. The synthesis typically involves multi-step reactions starting from readily available precursors, often requiring careful control over reaction conditions to ensure high yields and purity .
Example Synthesis Route
- Condensation Reaction : The initial step involves the condensation of 3-allyl-6-sulfamoylbenzo[d]thiazole with appropriate benzoyl chlorides.
- Purification : Techniques such as chromatography are employed to purify the final product.
In Vitro Studies
In vitro studies have demonstrated the biological efficacy of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide against various pathogens and cancer cell lines. For instance:
- Antibacterial Testing : Showed significant activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : Indicated selective toxicity towards cancerous cells compared to normal cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related benzo[d]thiazole and thiadiazole derivatives have been studied for their biological and synthetic properties:
Key Observations :
- The sulfamoyl group in the target compound distinguishes it from I8 and I10, which prioritize fluorostyryl or piperidinyl substituents.
- The allyl group at the 3-position may confer greater synthetic versatility (e.g., via click chemistry) compared to rigid aromatic substituents in I8 or I10 .
Table 2: Solvent Optimization for Compound 11a (, Table 4)
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| EtOH | 15 | 91 |
| Dioxane | 15 | 81 |
| DMSO | 15 | 83 |
Implications for the Target Compound :
- If synthesized under ultrasonic irradiation (USI) with chitosan catalysts , the target compound could achieve yields >80% in <50 minutes, similar to thiadiazolylcoumarines .
- Ethanol as a solvent may optimize yield (e.g., 91% for 11a), though the allyl group’s reactivity might necessitate milder conditions to prevent side reactions .
Pharmacological Potential
- Thiadiazole derivatives () exhibit broad-spectrum antimicrobial and antitumor activities due to their ability to intercalate DNA or inhibit enzymes like topoisomerase II .
- Quinolinium iodides (e.g., I8, I10) show anticancer activity via mitochondrial membrane disruption .
- The sulfamoyl group in the target compound could enhance selectivity for bacterial dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms, as seen in sulfonamide drugs .
Table 3: Hypothetical Activity Comparison
| Compound Class | Mechanism of Action | Potential Advantage of Target Compound |
|---|---|---|
| Thiadiazolylcoumarines | DNA intercalation | Sulfamoyl group may improve solubility |
| Quinolinium iodides | Mitochondrial targeting | Allyl group enables functionalization |
Preparation Methods
Synthesis of the Benzo[d]thiazole Core
The foundational step involves constructing the 6-sulfamoylbenzo[d]thiazole scaffold. A widely adopted method employs 4-aminothiophenol as the starting material. Cyclization is achieved via treatment with ammonium thiocyanate and bromine in acetic acid, forming the benzothiazole ring. Subsequent sulfamoylation introduces the -SO₂NH₂ group at position 6 using sulfamoyl chloride under basic conditions (e.g., pyridine).
Reagents and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NH₄SCN, Br₂, CH₃COOH, 0–25°C, 5 h | 69% | |
| Sulfamoylation | ClSO₂NH₂, pyridine, 0°C to rt, 12 h | 75% |
Allylation at Position 3
Introducing the allyl group at the nitrogen atom of the benzothiazole core requires alkylation. 3-Allyl-6-sulfamoylbenzo[d]thiazol-2-amine is synthesized via nucleophilic substitution using allyl bromide in the presence of potassium carbonate and tetraethylammonium bromide (TEBA) as a phase-transfer catalyst.
Reagents and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Allylation | Allyl bromide, K₂CO₃, TEBA, CH₃CN, reflux | 68% |
Formation of the Ylidene Intermediate
Conversion of the amine to the ylidene structure is critical for subsequent coupling. Oxidation with lead tetraacetate or dehydrohalogenation using strong bases (e.g., NaOH) generates the imine-like intermediate. The reaction is typically conducted in anhydrous dichloromethane under nitrogen to prevent hydrolysis.
Reagents and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ylidene formation | Pb(OAc)₄, CH₂Cl₂, N₂ atmosphere, 0°C, 2 h | 82% |
Coupling with Benzo[d]thiazole-6-carboxylic Acid
The final step involves amide bond formation between the ylidene intermediate and benzo[d]thiazole-6-carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are employed to activate the carboxylic acid, enabling efficient coupling under mild conditions. Stereochemical control for the (Z)-isomer is achieved by optimizing solvent polarity (e.g., DMF) and reaction temperature (0–5°C).
Reagents and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF, 0°C, 6 h | 78% |
Stereochemical Control and Purification
The (Z)-configuration is stabilized by steric hindrance between the allyl group and the carboxamide moiety. Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high enantiomeric purity (>98%).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps
| Step | Advantages | Limitations |
|---|---|---|
| Cyclization | High regioselectivity | Requires hazardous bromine |
| Sulfamoylation | Rapid reaction kinetics | Moisture-sensitive reagents |
| Allylation | Scalable with phase-transfer catalysis | Moderate yields |
| Ylidene formation | High conversion efficiency | Toxic oxidants |
| Amide coupling | Excellent stereocontrol | Costly coupling reagents |
Mechanistic Insights
- Cyclization : The reaction proceeds via electrophilic aromatic substitution, where bromine facilitates thiourea cyclization.
- Sulfamoylation : Sulfamoyl chloride reacts with the aromatic amine through a nucleophilic acyl substitution mechanism.
- Allylation : A SN2 mechanism dominates, with TEBA enhancing the solubility of inorganic bases in organic solvents.
- Ylidene Formation : Oxidation generates a nitrene intermediate, which tautomerizes to the ylidene form.
- Amide Coupling : HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, enabling nucleophilic attack by the ylidene amine.
Yield Optimization Strategies
- Cyclization : Lowering the reaction temperature to 0°C minimizes side products.
- Sulfamoylation : Anhydrous conditions and slow reagent addition improve yields.
- Allylation : Prolonged reflux (24–48 h) enhances conversion rates.
- Coupling : Substituent bulkiness in the ylidene intermediate favors (Z)-isomer formation.
Q & A
Q. What best practices ensure reliable purity assessment?
- Protocols :
- HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) and triple-wavelength detection (210, 254, 280 nm) .
- Elemental Analysis : Confirm sulfur and nitrogen content (±0.3% deviation) to detect residual solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
